molecular formula C22H20Cl2N2O3S B297383 2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide

2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide

Cat. No. B297383
M. Wt: 463.4 g/mol
InChI Key: DMVPAZQRBSDNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide, commonly known as CCMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. CCMS is a member of the sulfonamide family of compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of CCMS is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of key cellular components such as DNA and RNA. CCMS has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleotides. By inhibiting this enzyme, CCMS may prevent the proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
CCMS has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and anti-inflammatory properties, CCMS has been shown to have antioxidant and antiviral properties. CCMS has also been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that it may have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of CCMS is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of CCMS is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.

Future Directions

There are several potential future directions for research on CCMS. One area of research is in the development of more potent and selective analogs of CCMS. Another area of research is in the identification of the specific disease pathways that are targeted by CCMS, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of CCMS in animal models and human clinical trials.

Synthesis Methods

The synthesis of CCMS involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form 2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is isolated through filtration and recrystallization.

Scientific Research Applications

CCMS has been studied extensively for its potential applications in the treatment of various diseases. One of the most promising areas of research is in the treatment of cancer. CCMS has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may be a potential chemotherapeutic agent. CCMS has also been studied for its potential applications in the treatment of inflammation, autoimmune diseases, and neurological disorders.

properties

Molecular Formula

C22H20Cl2N2O3S

Molecular Weight

463.4 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H20Cl2N2O3S/c1-16-3-2-4-20(13-16)25-22(27)15-26(14-17-5-7-18(23)8-6-17)30(28,29)21-11-9-19(24)10-12-21/h2-13H,14-15H2,1H3,(H,25,27)

InChI Key

DMVPAZQRBSDNEM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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